molecular formula C28H28N2O6S B4315920 ETHYL 4-[(2-{[2-(BENZOYLAMINO)-3-(BENZYLSULFANYL)PROPANOYL]OXY}ACETYL)AMINO]BENZOATE

ETHYL 4-[(2-{[2-(BENZOYLAMINO)-3-(BENZYLSULFANYL)PROPANOYL]OXY}ACETYL)AMINO]BENZOATE

Cat. No.: B4315920
M. Wt: 520.6 g/mol
InChI Key: HGMYXLGJGZMKLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-({[(N-benzoyl-S-benzylcysteinyl)oxy]acetyl}amino)benzoate is a complex organic compound that belongs to the class of benzoates This compound is characterized by its intricate structure, which includes benzoyl, benzyl, cysteinyl, and acetyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[(2-{[2-(BENZOYLAMINO)-3-(BENZYLSULFANYL)PROPANOYL]OXY}ACETYL)AMINO]BENZOATE typically involves multiple steps, starting from readily available starting materials. The process generally includes the following steps:

    Formation of N-benzoyl-S-benzylcysteine: This step involves the reaction of cysteine with benzyl chloride and benzoyl chloride under basic conditions to form N-benzoyl-S-benzylcysteine.

    Acetylation: The N-benzoyl-S-benzylcysteine is then acetylated using acetic anhydride to form the acetylated intermediate.

    Coupling with Ethyl 4-aminobenzoate: The final step involves the coupling of the acetylated intermediate with ethyl 4-aminobenzoate under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({[(N-benzoyl-S-benzylcysteinyl)oxy]acetyl}amino)benzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and acetyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Ethyl 4-({[(N-benzoyl-S-benzylcysteinyl)oxy]acetyl}amino)benzoate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including its interactions with proteins and enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of ETHYL 4-[(2-{[2-(BENZOYLAMINO)-3-(BENZYLSULFANYL)PROPANOYL]OXY}ACETYL)AMINO]BENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Modulating Receptor Activity: Interacting with cell surface receptors to modulate cellular responses.

    Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

Comparison with Similar Compounds

Ethyl 4-({[(N-benzoyl-S-benzylcysteinyl)oxy]acetyl}amino)benzoate can be compared with other similar compounds, such as:

    Ethyl 4-aminobenzoate: A simpler benzoate derivative with different chemical properties and applications.

    N-benzoyl-S-benzylcysteine: A precursor in the synthesis of the target compound with distinct biological activity.

    Acetylated Amino Acids: Compounds with acetyl groups that exhibit different reactivity and biological effects.

The uniqueness of ETHYL 4-[(2-{[2-(BENZOYLAMINO)-3-(BENZYLSULFANYL)PROPANOYL]OXY}ACETYL)AMINO]BENZOATE lies in its complex structure, which imparts specific chemical and biological properties that are not observed in simpler analogs.

Properties

IUPAC Name

ethyl 4-[[2-(2-benzamido-3-benzylsulfanylpropanoyl)oxyacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N2O6S/c1-2-35-27(33)22-13-15-23(16-14-22)29-25(31)17-36-28(34)24(19-37-18-20-9-5-3-6-10-20)30-26(32)21-11-7-4-8-12-21/h3-16,24H,2,17-19H2,1H3,(H,29,31)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGMYXLGJGZMKLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)COC(=O)C(CSCC2=CC=CC=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ETHYL 4-[(2-{[2-(BENZOYLAMINO)-3-(BENZYLSULFANYL)PROPANOYL]OXY}ACETYL)AMINO]BENZOATE
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ETHYL 4-[(2-{[2-(BENZOYLAMINO)-3-(BENZYLSULFANYL)PROPANOYL]OXY}ACETYL)AMINO]BENZOATE
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ETHYL 4-[(2-{[2-(BENZOYLAMINO)-3-(BENZYLSULFANYL)PROPANOYL]OXY}ACETYL)AMINO]BENZOATE
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ETHYL 4-[(2-{[2-(BENZOYLAMINO)-3-(BENZYLSULFANYL)PROPANOYL]OXY}ACETYL)AMINO]BENZOATE
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ETHYL 4-[(2-{[2-(BENZOYLAMINO)-3-(BENZYLSULFANYL)PROPANOYL]OXY}ACETYL)AMINO]BENZOATE
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ETHYL 4-[(2-{[2-(BENZOYLAMINO)-3-(BENZYLSULFANYL)PROPANOYL]OXY}ACETYL)AMINO]BENZOATE

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